DprE1-IN-10

Molecular Dynamics Simulation DprE1 Inhibition Conformational Stability

Sourcing a validated, non-BTZ DprE1 inhibitor for tuberculosis research often leads to supply inconsistencies and unclear structural identity. DprE1-IN-10 (CAS 1222879-96-0) is a purine-derived chemical probe that eliminates these variables: - Confirmed identity via integrated in silico screening (ChEMBL SDF:357100) and stable in MD simulations. - Enables chemotype-specific comparisons against benzothiazinones and azaindoles to delineate resistance profiles. - Reliable positive control for calibrating docking and 3D-QSAR models, with immediate availability for hit-to-lead SAR studies.

Molecular Formula C25H34N8O
Molecular Weight 462.6 g/mol
CAS No. 1222879-96-0
Cat. No. B10769086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-10
CAS1222879-96-0
Molecular FormulaC25H34N8O
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N(C)C)NC4=CC(=CC=C4)NC(=O)C=C
InChIInChI=1S/C25H34N8O/c1-6-21(34)27-18-8-7-9-19(14-18)28-23-22-24(33(15-26-22)16(2)3)31-25(30-23)29-17-10-12-20(13-11-17)32(4)5/h6-9,14-17,20H,1,10-13H2,2-5H3,(H,27,34)(H2,28,29,30,31)
InChIKeyDGEBYERMQBTMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DprE1-IN-10: Purine-Based DprE1 Inhibitor


DprE1-IN-10 (CAS 1222879-96-0; also referenced as CAS 1254782-81-4) is a purine-based small molecule inhibitor of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall biosynthesis pathway [1]. Identified through an integrated in silico screening workflow as 'hit 2' (ChEMBL SDF:357100), this compound is intended for tuberculosis (TB) research applications [1]. Its molecular formula is C25H34N8O with a molecular weight of 462.6 g/mol [2]. DprE1-IN-10 is currently offered by multiple commercial vendors for laboratory use [2].

DprE1 target engagement studies
In silico screening hit validation
TB cell wall biosynthesis research
Purine-based lead scaffold exploration

DprE1-IN-10: Non-Substitutability in TB Research


DprE1 inhibitors exhibit diverse binding modes and potencies; therefore, compounds within this class are not interchangeable. DprE1-IN-10 is a purine derivative, distinct from the well-characterized benzothiazinone (BTZ) series, azaindole scaffolds, and other chemical classes targeting DprE1 [1]. The binding affinity, kinetic parameters, and resistance profiles of a DprE1 inhibitor are highly dependent on its specific chemical structure [2]. Substituting DprE1-IN-10 with a different DprE1 inhibitor without empirical validation would introduce uncontrolled variables, compromising the integrity and reproducibility of experimental outcomes in TB drug discovery [3].

Scaffold-dependent binding mode
Purine-derived binding geometry may not transfer to benzothiazinone, azaindole, or other chemotype series. Direct replacement without validation can alter target engagement.
Chemotype-specific resistance profile
Resistance mutations that confer tolerance to one DprE1 inhibitor class may not affect another. Substitution may shift the observed resistance pattern in M. tuberculosis studies.
Kinetic and selectivity variability
Enzyme kinetics, off-target activity, and cellular potency can differ substantially across DprE1 inhibitor chemotypes, limiting direct comparability.

DprE1-IN-10 Differentiation Evidence


Superior Conformational Stability in MD Simulations

In a head-to-head computational comparison of the top 5 screening hits, DprE1-IN-10 (referred to as 'hit 2') demonstrated superior conformational stability over a 200 ns molecular dynamics (MD) simulation when bound to the DprE1 enzyme [1]. This stability was a key differentiating factor among the compounds evaluated. The MD results for DprE1-IN-10 were also found to be in strong accordance with its high docking score and favorable MM-GBSA value, providing a multi-parametric validation of its predicted activity [1].

MD Conformational Stability
Head-to-head
Ranked most stable hit among top 5 in 200 ns MD simulation (DprE1 PDB:4KW5)
Supports predicted target engagement duration in silico
In silico ranking; requires wet-lab binding kinetics validation
Molecular Dynamics Simulation DprE1 Inhibition Conformational Stability

In Silico Binding Affinity Exceeding Cutoffs

During the virtual screening cascade, DprE1-IN-10 was selected based on its exceptionally low binding affinity (docking score) of less than -9.0 kcal/mol to the DprE1 enzyme [1]. This value is substantially more favorable than the baseline docking score of the co-crystallized ligand in the 4KW5 crystal structure (which is typically in the range of -6 to -8 kcal/mol for known inhibitors), indicating a strong predicted interaction with the target's active site [1][2].

In Silico Binding Affinity
Reported
< -9.0 kcal/mol (Glide XP)
Supports high predicted enzyme interaction compared to baseline co-crystallized ligand
Docking against DprE1 PDB:4KW5; experimental IC50 not yet reported
Molecular Docking Binding Affinity Virtual Screening

Predicted Anti-TB Sensitivity and Safety Profile

DprE1-IN-10 was identified as the best hit against DprE1 with an accepted safety profile based on its in silico ADMET predictions and its ranking in the study's integrated workflow [1]. The compound successfully passed filters for pharmacokinetic properties and drug-likeness, which are critical for progressing from a screening hit to a lead compound [1]. Its predicted anti-TB sensitivity was among the top 10 hits evaluated [1].

Predicted ADMET/Safety
Data to verify
Reported accepted safety profile and anti-TB sensitivity (in silico)
Supports computational lead prioritization; class-level inference only
SwissADME/pkCSM predictions; experimental ADMET panel required
In Silico ADMET Anti-TB Sensitivity Prediction Drug-likeness

DprE1-IN-10 Research Applications & Procurement


Validation of DprE1 Computational Models

Procure DprE1-IN-10 to serve as a positive control or test compound for validating and calibrating new computational models (e.g., molecular docking, 3D-QSAR, MD simulation protocols) for DprE1 inhibitors. Its well-defined in silico profile and demonstrated stability in MD simulations [1] provide a robust benchmark for assessing the performance of novel in silico methods, ensuring their predictive accuracy before applying them to larger virtual screening campaigns.

Lead Optimization of Purine-Based DprE1 Inhibitors

Utilize DprE1-IN-10 as a validated chemical starting point for structure-activity relationship (SAR) studies aimed at developing novel purine-based DprE1 inhibitors. Given its promising in silico binding affinity and favorable predicted drug-like properties [1], DprE1-IN-10 offers a more advanced and data-rich scaffold for medicinal chemistry optimization compared to other, less characterized screening hits. This can accelerate the hit-to-lead process in anti-TB drug discovery projects.

Comparative Profiling Across DprE1 Chemotypes

Include DprE1-IN-10 in a panel of diverse DprE1 inhibitors (e.g., alongside benzothiazinones, azaindoles, and other chemotypes) for comparative in vitro studies. This approach allows researchers to delineate chemotype-specific effects on DprE1 enzyme kinetics, bacterial kill rates, resistance development, and off-target activity. Such comparative data is essential for making informed decisions about which chemical series to prioritize for further investment and development [2].

DprE1 Inhibitor Library Assembly for HTS

Acquire DprE1-IN-10 to expand the chemical diversity of an existing DprE1-focused compound library. A library with broad chemical diversity, including the purine scaffold of DprE1-IN-10, increases the probability of identifying novel inhibitors with unique binding modes and improved resistance profiles during high-throughput screening campaigns against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis [3].

Application
Selection Property
Validation Focus
Computational model validation
In silico benchmark profile (MD, docking)
Docking/MD protocol accuracy and reproducibility
Purine-based SAR optimization
Reported binding affinity < -9.0 kcal/mol
Medicinal chemistry starting point for lead expansion
DprE1 chemotype comparison panels
Purine-scaffold tool compound
Chemotype-specific enzyme kinetics and resistance profiling
DprE1-focused library diversification
Purine chemotype diversity
HTS hit expansion against drug-susceptible/resistant M. tuberculosis strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DprE1-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.